3-(Methoxymethoxy)benzaldehyde

Descripción

Nomenclature and Structural Representation in Contemporary Organic Chemistry

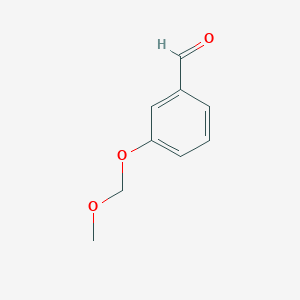

The compound is systematically named 3-(methoxymethoxy)benzaldehyde according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.gov It consists of a benzene (B151609) ring substituted with a formyl group (CHO) and a methoxymethoxy group (OCH₂OCH₃) at positions 1 and 3, respectively.

Structural and Chemical Data for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C₉H₁₀O₃ | PubChem nih.gov |

| Molecular Weight | 166.17 g/mol | PubChem nih.gov |

| CAS Number | 13709-05-2 | PubChem nih.gov |

| SMILES | COCOC1=CC=CC(=C1)C=O | PubChem nih.gov |

| Appearance | Colorless to Light yellow clear liquid | Labscoop labscoop.com |

Significance of the Methoxymethoxy (MOM) Protecting Group in Benzaldehyde (B42025) Derivatives

The methoxymethoxy (MOM) group is a widely employed protecting group for hydroxyl functionalities in organic synthesis. Its significance in benzaldehyde derivatives stems from its ability to mask the acidic phenolic proton, which would otherwise interfere with a multitude of synthetic operations.

The MOM group is valued for its ease of installation and its stability under a variety of reaction conditions, including those that are basic, nucleophilic, and reductive. This stability allows for extensive modification of other parts of the benzaldehyde molecule, such as the aldehyde group or other substituents on the aromatic ring. The MOM group can be readily removed under mild acidic conditions, regenerating the free hydroxyl group at a later stage in the synthetic sequence. smolecule.com This controlled deprotection is crucial in multi-step syntheses of complex natural products and pharmaceutical agents. smolecule.com

Historical Context and Evolution of its Use in Complex Molecular Architectures

The use of this compound is intrinsically linked to the broader history of benzaldehyde chemistry and the development of protecting group strategies in the 20th century. While the synthesis of benzaldehyde itself dates back to the 19th century, the sophisticated manipulation of its derivatives is a more modern endeavor. solubilityofthings.com The rise of complex total synthesis in the mid-20th century necessitated the development of robust and selective protecting groups. The methoxymethyl (MOM) ether gained prominence during this period as a reliable means to protect alcohols and phenols.

Initially, research focused on the synthesis and reactions of simpler benzaldehyde derivatives. However, as the targets of organic synthesis became more ambitious, the need for intermediates with precisely positioned and protected functional groups grew. Compounds like this compound became essential tools, allowing chemists to execute intricate synthetic routes with greater control and efficiency. Its application can be seen in the synthesis of complex natural products and their analogues, where the regioselective protection of a hydroxyl group is a key strategic consideration.

Emerging Research Directions for this compound

Current and emerging research continues to leverage this compound as a key intermediate in the synthesis of high-value molecules, particularly in the field of medicinal chemistry. The compound serves as a critical building block for the synthesis of novel therapeutic agents.

Research into fluorinated benzaldehyde derivatives for the development of anticancer agents highlights the importance of such precursors. smolecule.com The strategic placement of the MOM group allows for the construction of complex molecular scaffolds that can be further elaborated into potent and selective drug candidates. smolecule.com Furthermore, derivatives of this compound are being explored in the synthesis of antimalarial drugs and kinase inhibitors, demonstrating its versatility in addressing diverse therapeutic targets. mdpi.com Patents related to substituted benzaldehydes for increasing tissue oxygenation also point to the ongoing innovation in this area. google.com The ability to introduce a 3-hydroxyphenyl moiety, a common structural motif in biologically active compounds, makes this compound a cornerstone in the discovery and development of new pharmaceuticals.

A notable example of its application in a detailed research context is provided by a procedure in Organic Syntheses. In this 2022 publication, this compound is used as a key starting material in the synthesis of a chiral spirobi[isobenzofuran] derivative. orgsyn.org

Detailed Research Findings: Synthesis of (S)-1-(3-(methoxymethoxy)phenyl)propan-1-ol

| Step | Reagents and Conditions | Product | Yield | Purity |

|---|---|---|---|---|

| 1 | Diethylzinc, Diphenyl((S)-1-((S)-1-phenylethyl)aziridin-2-yl)methanol (catalyst), Hexane, 0 °C to 23 °C | (S)-1-(3-(methoxymethoxy)phenyl)propan-1-ol | 89% | 97% (99% ee) |

| 2 | Toluene, n-butyllithium, 0 °C to 23 °C | (1R,3S,3'S)-3,3'-Diethyl-7,7'-bis(methoxymethoxy)-3H,3'H-1,1'-spirobi-[isobenzofuran] | 62% | 98% (99% ee) |

Source: Organic Syntheses, 2022, 99, 190-214 orgsyn.org

This reaction sequence demonstrates the utility of this compound in asymmetric synthesis, where the protected hydroxyl group remains intact during the formation of a new chiral center. orgsyn.org

Structure

3D Structure

Propiedades

IUPAC Name |

3-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-7-12-9-4-2-3-8(5-9)6-10/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFJNSQISURLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483534 | |

| Record name | 3-(Methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13709-05-2 | |

| Record name | 3-(Methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Methoxymethoxy Benzaldehyde and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward pathway to methoxymethyl-protected benzaldehydes. These approaches often involve the reaction of a hydroxybenzaldehyde with a methoxymethylating agent under specific catalytic conditions.

Optimization of Reaction Conditions for Phenol-Methoxymethanol Condensation under Acidic Catalysis

The condensation of phenols with methoxymethanol under acidic catalysis is a fundamental method for the formation of methoxymethyl ethers. The efficiency of this reaction is highly dependent on the choice of catalyst and reaction conditions. Various solid acid catalysts have been investigated to facilitate this transformation, offering advantages in terms of reusability and ease of separation. mdpi.comresearchgate.net

Key parameters that are often optimized include the type of acid catalyst, reaction temperature, and reaction time. Both Brønsted and Lewis acids can be employed to promote the reaction. For instance, solid acid catalysts like silica-supported heteropolyacids have demonstrated high efficiency in related reactions. mdpi.comresearchgate.net The optimization of these conditions is critical to maximize the yield of the desired methoxymethyl ether while minimizing side reactions.

Table 1: Illustrative Data on the Optimization of Phenol (B47542) Alkylation with Methanol (B129727) using Different Acid Catalysts

| Catalyst | Temperature (°C) | Phenol Conversion (%) | Anisole Selectivity (%) | Cresol Selectivity (%) |

| HPA/SiO2 | 200 | 20 | 65 | 30 |

| HBEA Zeolite | 200 | >95 | 10 | 85 |

| HY Zeolite | 200 | >95 | 12 | 83 |

| HZSM5 Zeolite | 200 | 85 | 15 | 80 |

| SiO2-Al2O3 | 200 | 50 | 20 | 75 |

This table is a representative example based on data for phenol methylation, a related transformation, to illustrate the impact of different acid catalysts on product distribution. Specific optimization data for phenol-methoxymethanol condensation would follow a similar investigative approach.

Mechanistic Investigations of MOM Protection of 3-Hydroxybenzaldehyde

The protection of the hydroxyl group in 3-hydroxybenzaldehyde with a methoxymethyl (MOM) group is a common strategy in multi-step organic synthesis. orgsyn.org The mechanism of this reaction typically proceeds via a nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the methoxymethylating agent. total-synthesis.com

Two prevalent conditions are commonly employed for the formation of MOM ethers: total-synthesis.com

Reaction with MOM chloride (MOMCl) and a weak base: In this pathway, the alcohol or phenol acts as a nucleophile, attacking the MOMCl. A weak base, such as N,N-diisopropylethylamine (DIPEA), then facilitates the deprotonation of the resulting oxonium ion. total-synthesis.com

Reaction with a strong base followed by MOMCl: This method involves the initial deprotonation of the hydroxyl group with a strong base like sodium hydride (NaH) to form a more potent nucleophile, the corresponding alkoxide or phenoxide. This is then followed by a nucleophilic substitution reaction with MOMCl. total-synthesis.com

Acetal (B89532) exchange reaction: The use of dimethoxymethane in the presence of an acid catalyst represents an alternative route that proceeds through an acetal exchange mechanism. total-synthesis.com

The standard deprotection of the MOM group is achieved through acidic hydrolysis. The reaction is initiated by protonation of the acetal oxygen, which activates the system for the release of the free alcohol or phenol. total-synthesis.comyoutube.com

Comparative Analysis of Synthetic Routes from Substituted Benzaldehydes

A common precursor for the synthesis of a doubly protected benzaldehyde (B42025) derivative is 3-methoxy-4-hydroxybenzaldehyde (vanillin). The hydroxyl group can be protected with a MOM group to yield 3-methoxy-4-(methoxymethoxy)benzaldehyde. A high-yielding synthesis has been reported using bromomethyl methyl ether in the presence of N,N-diisopropylethylamine in dichloromethane, affording the product in 98% yield. chemicalbook.com

Table 2: Synthesis of 3-methoxy-4-(methoxymethoxy)benzaldehyde

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |

| 3-Methoxy-4-hydroxybenzaldehyde | Bromomethyl methyl ether, N,N-Diisopropylethylamine | Dichloromethane | 45 min | 98 |

Data sourced from Zhang, M. et al., Tetrahedron Asymmetry, 2013. chemicalbook.com

Alternative methods for the synthesis of related compounds, such as 3-ethoxy-4-methoxybenzaldehyde from isovanillin, have been explored using reagents like diethyl sulfate (B86663) under basic conditions, with reported yields around 80%. google.com

4-Hydroxybenzaldehyde serves as a readily available starting material for the synthesis of 4-(methoxymethoxy)benzaldehyde. The protection of the hydroxyl group is typically achieved through reaction with a methoxymethylating agent. One established method involves the reaction of 4-hydroxybenzaldehyde with chloroform in the presence of a base, followed by hydrolysis, though this primarily describes the synthesis of the parent hydroxybenzaldehyde. wikipedia.org

For the direct methoxymethylation, a common approach is the reaction with chloromethyl methyl ether in the presence of a base. While specific yield data for the direct MOM protection of 4-hydroxybenzaldehyde is not detailed in the provided search results, the general principles of phenol protection apply.

The synthesis of 2-(methoxymethoxy)benzaldehyde starts from 2-hydroxybenzaldehyde (salicylaldehyde). The proximity of the hydroxyl and aldehyde groups can influence the reactivity. An improved procedure for the synthesis of 2-hydroxybenzaldehyde itself involves the Reimer-Tiemann reaction using phenol and chloroform in the presence of sodium hydroxide and aqueous ethyl alcohol, yielding the product in 45% yield after purification. researchgate.net

The subsequent methoxymethylation of 2-hydroxybenzaldehyde can be achieved through several methods, primarily involving the reaction with methoxymethanol under acidic conditions. total-synthesis.com This process requires careful control of temperature and reaction time to optimize the yield and purity of the final product.

Exploration of Novel Protecting Group Strategies for Aromatic Aldehydes

In multi-step organic synthesis, the protection of functional groups is a critical strategy to prevent unwanted side reactions. Aromatic aldehydes, with their reactive carbonyl group, are often temporarily modified to allow for transformations elsewhere in the molecule. The methoxymethyl (MOM) ether group, as seen in 3-(methoxymethoxy)benzaldehyde, is itself an example of a protecting group strategy, in this case for a phenolic hydroxyl group. The MOM group is valued for its stability in strongly basic to weakly acidic conditions.

Should the aldehyde moiety require protection, acetalization is a common and effective strategy. This involves reacting the aldehyde with an excess of an alcohol or a diol in the presence of an acid catalyst. Cyclic acetals, formed with diols like ethylene glycol, are particularly stable. These protecting groups are resistant to bases, nucleophiles, and reducing agents, making them ideal for reactions involving Grignard reagents or metal hydrides. Deprotection is typically achieved by treatment with aqueous acid, which hydrolyzes the acetal to regenerate the aldehyde.

| Protecting Group | Reagents | Formation Conditions | Deprotection Conditions |

| Cyclic Acetal | Ethylene glycol, Acid catalyst (e.g., p-TsOH) | Toluene, reflux with Dean-Stark trap | Aqueous acid (e.g., HCl) |

| Dimethyl Acetal | Methanol, Acid catalyst | Anhydrous conditions | Aqueous acid |

Synthesis of Brominated this compound Derivatives

Brominated benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The introduction of a bromine atom onto the aromatic ring of this compound can be directed by the existing substituents.

Synthetic Pathways to 4-Bromo-3-(methoxymethoxy)benzaldehyde

While specific literature detailing the direct synthesis of 4-Bromo-3-(methoxymethoxy)benzaldehyde is not extensively documented, a plausible pathway can be derived from established bromination methods for activated aromatic systems. The starting material, this compound, possesses two key directing groups: the methoxymethoxy group (-OCH₂OCH₃) and the aldehyde group (-CHO).

The -OCH₂OCH₃ group is a strong activating group and an ortho-, para-director. The aldehyde group is a deactivating group and a meta-director. The combined influence of these groups directs electrophilic aromatic substitution primarily to the positions ortho and para to the methoxymethoxy group. Since the position para to the activating group is occupied by the aldehyde, the positions at C4 and C6 are the most likely sites for bromination.

A general method for such a transformation involves electrophilic aromatic substitution using a mild brominating agent to avoid oxidation of the aldehyde. One such method is the in-situ generation of bromine from potassium bromate (KBrO₃) and hydrobromic acid (HBr) in a solvent like glacial acetic acid sunankalijaga.org. This approach offers a safer alternative to using elemental bromine sunankalijaga.org.

Generalized Reaction Scheme:

Reactants : this compound, Potassium bromate (KBrO₃), Hydrobromic acid (HBr)

Solvent : Glacial Acetic Acid

Conditions : Room temperature

Workup : Quenching with a reducing agent (e.g., Na₂S₂O₃) followed by extraction.

This method would likely yield a mixture of 4-bromo and 6-bromo isomers, which would then require separation.

Bromination of Bis(methoxymethoxy)benzaldehyde

The synthesis of brominated bis(methoxymethoxy)benzaldehyde derivatives involves similar principles of electrophilic aromatic substitution. Starting from a dihydroxybenzaldehyde, both hydroxyl groups would first be protected as MOM ethers. For example, starting with 2,4-dihydroxybenzaldehyde, one would synthesize 2,4-bis(methoxymethoxy)benzaldehyde.

The two -OCH₂OCH₃ groups are strongly activating and ortho-, para-directing. The aldehyde is deactivating and meta-directing. In the case of 2,4-bis(methoxymethoxy)benzaldehyde, the directing effects of the activating groups converge on the C3 and C5 positions. Therefore, electrophilic bromination would be expected to occur at one of these positions.

A suitable method would again involve a mild brominating agent, such as N-Bromosuccinimide (NBS) with a catalyst, to achieve regioselective monobromination.

Generalized Reaction Scheme for Bromination of 2,4-bis(methoxymethoxy)benzaldehyde:

Reactants : 2,4-bis(methoxymethoxy)benzaldehyde, N-Bromosuccinimide (NBS)

Solvent : Acetonitrile (B52724) or Dichloromethane

Conditions : Room temperature or gentle heating

Expected Product : 3-Bromo-2,4-bis(methoxymethoxy)benzaldehyde and/or 5-Bromo-2,4-bis(methoxymethoxy)benzaldehyde

Advanced Synthetic Transformations Involving the Aldehyde Moiety

The aldehyde functional group in this compound is a versatile handle for a wide array of carbon-carbon bond-forming and derivatization reactions.

Nucleophilic Addition Reactions with Diverse Nucleophiles

The electrophilic carbon of the aldehyde group is susceptible to attack by a variety of nucleophiles. These reactions are fundamental in organic synthesis for building molecular complexity.

Grignard Reagents (R-MgX) : These organomagnesium compounds are powerful carbon nucleophiles that add to the aldehyde to form, after an acidic workup, a secondary alcohol libretexts.orgmasterorganicchemistry.com. The choice of Grignard reagent determines the nature of the 'R' group added to the carbonyl carbon.

Organolithium Reagents (R-Li) : Similar to Grignard reagents, organolithium compounds are highly reactive carbon nucleophiles that also yield secondary alcohols upon reaction with aldehydes.

Wittig Reagents (Ph₃P=CHR) : The Wittig reaction is a powerful method for converting aldehydes into alkenes libretexts.orglibretexts.org. A phosphorus ylide attacks the aldehyde to form a four-membered oxaphosphetane intermediate, which then collapses to yield an alkene and triphenylphosphine (B44618) oxide libretexts.orgmnstate.edu. This reaction is highly valuable because it forms the double bond at a specific, predetermined location libretexts.org.

| Nucleophile Type | Reagent Example | Product Type |

| Grignard Reagent | Ethylmagnesium bromide (CH₃CH₂MgBr) | Secondary Alcohol |

| Organolithium Reagent | n-Butyllithium (CH₃(CH₂)₃Li) | Secondary Alcohol |

| Wittig Reagent | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |

| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin |

Condensation Reactions with Amines and Alcohols

Condensation reactions involve the addition of a nucleophile to the aldehyde followed by the elimination of a water molecule.

Reaction with Primary Amines : Aldehydes react with primary amines (R-NH₂) under neutral or mildly acidic conditions to form imines, also known as Schiff bases researchgate.net. The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the carbon-nitrogen double bond of the imine nih.gov. These reactions are typically reversible.

Reaction with Alcohols : In the presence of an acid catalyst, aldehydes react with two equivalents of an alcohol to form an acetal unimed.ac.idorganic-chemistry.org. The reaction first forms a hemiacetal intermediate, which is then protonated, loses water to form an oxocarbenium ion, and is subsequently attacked by a second molecule of alcohol to yield the stable acetal product unimed.ac.id. As mentioned previously, this reaction is often used to protect the aldehyde group.

Reduction of the Aldehyde Group to Corresponding Alcohols

The reduction of the aldehyde functional group in this compound to its corresponding primary alcohol, (3-(methoxymethoxy)phenyl)methanol, is a fundamental transformation in organic synthesis. While direct literature on this specific reduction is not prevalent, the methodology follows established principles for the reduction of aromatic aldehydes. Common reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this type of conversion. For instance, methods for producing 3-methoxybenzyl alcohol from 3-methoxybenzaldehyde utilize reducing agents like potassium borohydride or hydrogenation with a Raney nickel catalyst, techniques readily applicable to its methoxymethyl-protected counterpart google.com. The reaction typically involves dissolving the aldehyde in a suitable alcoholic or ethereal solvent, followed by the addition of the reducing agent at controlled temperatures.

A related procedure involves the reduction of benzaldehyde using sodium borohydride (NaBH₄) to form benzylic alcohols researchgate.net. This standard method provides a reliable pathway for converting this compound to (3-(methoxymethoxy)phenyl)methanol.

Table 1: General Conditions for Aldehyde Reduction

| Reducing Agent | Solvent | Typical Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0°C, followed by aqueous workup |

Oxidation of the Aldehyde Group to Carboxylic Acids

The oxidation of this compound to 3-(Methoxymethoxy)benzoic acid is a key synthetic step for accessing a variety of derivatives. Numerous methods exist for the oxidation of aromatic aldehydes, particularly those with electron-rich substituents like methoxy (B1213986) groups. researchgate.netorganic-chemistry.org An efficient and rapid method utilizes an improved aqueous basic hydrogen peroxide system in methanol, which is particularly effective for methoxy-substituted benzaldehydes, leading to excellent yields of the corresponding carboxylic acids researchgate.net.

Other well-established oxidizing agents for this transformation include potassium permanganate (KMnO₄), and chromium(VI) reagents researchgate.net. For example, the oxidation of 3,4,5-trimethoxy benzaldehyde to its corresponding benzoic acid has been successfully achieved using tetraethylammonium bromochromate (TEABC) in a mixture of dimethyl formamide and acetic acid . This reaction is catalyzed by toluene-p-sulfonic acid and proceeds through a chromate ester intermediate . More environmentally benign approaches involve using oxidants like Oxone or sodium perborate in acetic acid organic-chemistry.org. Additionally, anaerobic oxidation under hydrothermal conditions using iron(III) nitrate has been shown to convert benzaldehyde to benzoic acid with high yields nih.gov.

Table 2: Reagents for Oxidation of Aromatic Aldehydes

| Oxidizing Agent/System | Conditions | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Base | Methanol, aqueous | Effective for electron-rich aldehydes researchgate.net. |

| Tetraethylammonium bromochromate (TEABC) | DMF/Acetic Acid, p-TsOH catalyst | First-order reaction with respect to the aldehyde . |

| Sodium Perborate | Acetic Acid | Effective for various aromatic aldehydes organic-chemistry.org. |

Enantioselective Synthesis and Chiral Derivatization

This compound serves as a valuable starting material in enantioselective synthesis, enabling the creation of complex chiral molecules with high stereocontrol.

Asymmetric Catalysis in Reactions Involving this compound

Asymmetric catalysis is crucial for producing enantiomerically pure compounds, and this compound is a substrate in such reactions. A key example is the enantioselective addition of organozinc reagents to the aldehyde, catalyzed by a chiral amino alcohol. Specifically, the addition of diethylzinc to this compound can be catalyzed by chiral ligands to produce chiral secondary alcohols with high enantiomeric excess (ee) orgsyn.org. This type of reaction is a well-established method for generating stereocenters orgsyn.org. The process involves the formation of a chiral catalyst-organozinc complex, which then delivers the alkyl group to one face of the aldehyde, dictating the stereochemistry of the resulting alcohol. This methodology was successfully employed in the synthesis of (S)-1-(3-(Methoxymethoxy)phenyl)propan-1-ol orgsyn.org.

Formation of Chiral Products from this compound Precursors

The utility of this compound as a precursor extends to the synthesis of intricate chiral products, including specific alcohols and spirocyclic compounds.

The synthesis of (S)-1-(3-(Methoxymethoxy)phenyl)propan-1-ol is a well-documented example of an asymmetric addition to this compound. The procedure involves the reaction of the aldehyde with diethylzinc in the presence of a chiral catalyst. A detailed method describes adding a solution of this compound in toluene to a pre-formed complex of the catalyst and diethylzinc at 0 °C. After stirring for an extended period, the reaction is quenched and worked up. Purification by chromatography yields the desired (S)-1-(3-(Methoxymethoxy)phenyl)propan-1-ol as a pale yellow oil with a high yield (89%) and excellent enantioselectivity (99% ee) orgsyn.org.

Table 3: Synthesis of (S)-1-(3-(Methoxymethoxy)phenyl)propan-1-ol orgsyn.org

| Reactant | Reagent | Catalyst | Solvent | Yield | Enantiomeric Excess (ee) |

|---|

The chiral alcohol, (S)-1-(3-(methoxymethoxy)phenyl)propan-1-ol, serves as a key intermediate in the synthesis of more complex chiral structures. One such structure is the spiro compound (1R,3S,3'S)-3,3'-Diethyl-7,7'-bis(methoxymethoxy)-3H,3'H-1,1'-spirobi-[isobenzofuran]. This synthesis involves a lithiation step followed by reaction with diethyl carbonate orgsyn.org. The process begins by treating the chiral alcohol with n-butyllithium in THF at a low temperature, followed by warming. The resulting suspension is then cooled again, and diethyl carbonate is added. After an overnight reaction and acidic workup, the crude product is purified by chromatography on silica (B1680970) gel. This procedure affords the target spirobi[isobenzofuran] as a bright yellow oil in 62% yield with 99% ee orgsyn.orgumich.edu.

Table 4: Synthesis of (1R,3S,3'S)-3,3'-Diethyl-7,7'-bis(methoxymethoxy)-3H,3'H-1,1'-spirobi-[isobenzofuran] orgsyn.org

| Precursor | Reagents | Solvent | Yield | Enantiomeric Excess (ee) |

|---|

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Aldehyde Functional Group

The aldehyde functional group in 3-(methoxymethoxy)benzaldehyde is an electrophilic center, susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for its utility in various synthetic transformations.

Nucleophilic Acyl Substitution and Addition Reactions

The carbonyl carbon of the aldehyde is sp² hybridized and polarized due to the high electronegativity of the oxygen atom. This polarization imparts a partial positive charge on the carbon, making it a prime target for nucleophiles. Nucleophilic addition is a characteristic reaction of aldehydes. In this process, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the addition product.

The presence of the methoxymethoxy group at the meta position can have a subtle electronic influence on the reactivity of the aldehyde. While not as strongly activating or deactivating as groups in the ortho or para positions, its electronic effect can still modulate the electrophilicity of the carbonyl carbon.

Aldol (B89426) Condensation and Related Carbon-Carbon Bond Forming Reactions

This compound, lacking α-hydrogens, can act as an electrophilic partner in crossed Aldol condensations. In these reactions, an enolate, generated from a ketone or another aldehyde possessing α-hydrogens, attacks the carbonyl carbon of this compound. The initial aldol addition product, a β-hydroxy aldehyde or ketone, can then undergo dehydration, often under the reaction conditions, to yield an α,β-unsaturated carbonyl compound. This reaction, known as the Claisen-Schmidt condensation when an aromatic aldehyde is reacted with a ketone, is a powerful tool for constructing new carbon-carbon bonds. dntb.gov.uayoutube.comdoubtnut.comresearchgate.net

The general mechanism for a base-catalyzed Aldol condensation involving this compound is as follows:

Enolate Formation: A base abstracts an α-hydrogen from the ketone to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by a proton source (e.g., water) to give the β-hydroxy ketone (the aldol addition product).

Dehydration: Under heating or stronger basic/acidic conditions, a molecule of water is eliminated to form the conjugated enone (the aldol condensation product).

An example of a Claisen-Schmidt condensation is the reaction between p-anisaldehyde (4-methoxybenzaldehyde) and acetone, which proceeds under basic conditions to form 4-(4'-methoxyphenyl)but-3-en-2-one. magritek.com A similar reactivity pattern is expected for this compound.

Table 1: Examples of Aldol Condensation Reactions with Benzaldehyde (B42025) Derivatives

| Aldehyde | Ketone/Enolate Source | Product | Reference |

| p-Anisaldehyde | Acetone | 4-(4'-methoxyphenyl)but-3-en-2-one | magritek.com |

| Benzaldehyde | Acetone | Benzalacetone | mnstate.edu |

Horner-Wadsworth-Emmons and Wittig Reactions with this compound

The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are indispensable methods for the synthesis of alkenes from carbonyl compounds, and this compound is a suitable substrate for these transformations. wikipedia.orgudel.edu

The Horner-Wadsworth-Emmons reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig reagent. wikipedia.orgacs.org This reaction typically exhibits high E-selectivity, leading predominantly to the trans-alkene. wikipedia.orgacs.org The mechanism involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then attacks the aldehyde. The resulting intermediate eliminates a dialkyl phosphate (B84403) salt to furnish the alkene. acs.org The water-soluble nature of the phosphate byproduct simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. acs.orgnih.gov

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert aldehydes and ketones into alkenes. mnstate.eduudel.edu The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally afford E-alkenes, while non-stabilized ylides typically yield Z-alkenes. udel.edu The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine oxide. mnstate.edu The formation of the very stable P=O bond is the driving force for this reaction. mnstate.edu

Both reactions are highly valuable for the synthesis of stilbene (B7821643) derivatives and other vinyl compounds from this compound.

Table 2: Comparison of Horner-Wadsworth-Emmons and Wittig Reactions

| Feature | Horner-Wadsworth-Emmons Reaction | Wittig Reaction |

| Nucleophile | Phosphonate carbanion | Phosphorus ylide |

| Byproduct | Water-soluble dialkyl phosphate | Triphenylphosphine oxide |

| Typical Selectivity | E-selective | E-selective (stabilized ylides), Z-selective (non-stabilized ylides) |

| Reactivity of Nucleophile | More nucleophilic | Less nucleophilic |

Reactivity of the Methoxymethoxy Protecting Group

The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functionalities due to its stability under a range of conditions, particularly basic and weakly acidic media. nih.gov

Mechanism of MOM Group Cleavage Under Acidic Conditions

The MOM ether is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. wikipedia.orgadichemistry.com The mechanism of acid-catalyzed hydrolysis involves the following steps:

Protonation: The ether oxygen of the MOM group is protonated by a hydronium ion (H₃O⁺), making it a better leaving group. libretexts.org

Formation of a Carbocation: The protonated ether cleaves to form a resonance-stabilized oxonium ion and the free phenol (B47542).

Hydrolysis of the Oxonium Ion: The oxonium ion is attacked by water to form a hemiacetal.

Decomposition: The hemiacetal decomposes to yield methanol (B129727) and formaldehyde.

The lability of the MOM group to acid allows for its removal when desired, regenerating the parent phenol.

Selective Deprotection Strategies in Multistep Syntheses

In the context of complex molecule synthesis, the ability to selectively deprotect one functional group in the presence of others is crucial. While the MOM group is cleaved by strong acids, various methods have been developed for its selective removal under milder conditions, allowing for the preservation of other acid-sensitive functionalities.

For phenolic MOM ethers, a number of chemoselective deprotection methods have been reported. For instance, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) has been used as a heterogeneous catalyst for the efficient and selective deprotection of phenolic MOM ethers at room temperature. acs.orgorganic-chemistry.org This method is advantageous due to its operational simplicity, high yields, and the non-toxic nature of the catalyst. acs.orgorganic-chemistry.org It has been shown to be selective for phenolic MOM ethers, leaving other functional groups intact. acs.orgorganic-chemistry.org

Another approach involves the use of zinc bromide and n-propanethiol, which allows for the rapid and selective deprotection of MOM ethers of primary, secondary, and tertiary alcohols, as well as phenols, often in under ten minutes and in high yield. researchgate.net

Furthermore, the combination of trialkylsilyl triflates (like TMSOTf) and 2,2'-bipyridyl offers a mild and highly chemoselective method for the deprotection of aromatic MOM ethers. nih.gov Interestingly, the reaction pathway for aromatic MOM ethers under these conditions differs from that of aliphatic MOM ethers, proceeding through a silyl (B83357) ether intermediate. nih.gov

These selective deprotection strategies enhance the utility of the MOM group in multistep syntheses where precise control over the reactivity of different functional groups is paramount.

Aromatic Ring Reactivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound core is governed by the combined directing effects of the two substituents: the aldehyde group (-CHO) at position 1 and the methoxymethoxy group (-OCH₂OCH₃) at position 3.

Aldehyde Group (-CHO): The carbonyl group is an electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack and is a meta-director. doubtnut.comdoubtnut.com This is because it withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position (position 5 relative to the aldehyde) the most electron-rich and thus the favored site for electrophilic attack.

Methoxymethoxy Group (-OCH₂OCH₃): This group is an alkoxy-type substituent. The oxygen atom adjacent to the ring possesses lone pairs of electrons that can be donated into the π-system through resonance. This electron donation makes the methoxymethoxy group an activating group and an ortho, para-director. organicchemistrytutor.comlibretexts.org For a substituent at position 3, the ortho positions are 2 and 4, and the para position is 6.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| Aldehyde (-CHO) | 1 | Electron-withdrawing (-M, -I) | Deactivating doubtnut.com | meta (to position 5) doubtnut.com |

| Methoxymethoxy (-OCH₂OCH₃) | 3 | Electron-donating (+M > -I) | Activating organicchemistrytutor.com | ortho, para (to positions 2, 4, 6) libretexts.org |

The methoxymethoxy group functions as an activating group in electrophilic aromatic substitution. organicchemistrytutor.comwikipedia.org Its influence stems from the interplay of two electronic effects: the resonance effect and the inductive effect.

Resonance Effect (+M): The oxygen atom directly attached to the benzene (B151609) ring has lone pairs of electrons. It can donate this electron density into the aromatic π-system through resonance. organicchemistrytutor.com This donation increases the electron density of the ring, particularly at the ortho and para positions (positions 2, 4, and 6). youtube.com This increased nucleophilicity makes the ring more reactive towards attack by electrophiles compared to unsubstituted benzene. libretexts.org Furthermore, this resonance donation effectively stabilizes the positively charged carbocation intermediate (the arenium ion) that forms during the reaction, lowering the activation energy of the rate-determining step. libretexts.org

Inductive Effect (-I): Oxygen is an electronegative atom, so it also withdraws electron density from the ring through the sigma bond via the inductive effect.

Computational Chemistry and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like this compound. researchgate.net DFT calculations can provide valuable insights into the distribution of electron density, the energies of molecular orbitals, and the stability of reaction intermediates. conicet.gov.ar

For substituted benzaldehydes, DFT studies are employed to optimize molecular geometries and calculate various electronic descriptors. researchgate.net By calculating the electron density at different points on the aromatic ring, DFT can quantitatively confirm the predictions made by resonance theory. The calculations would show higher electron densities at the ortho and para positions relative to the methoxymethoxy group, identifying them as the most probable sites for electrophilic attack.

Furthermore, DFT is used to analyze the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A higher HOMO energy for this compound compared to unsubstituted benzaldehyde would indicate increased nucleophilicity and higher reactivity towards electrophiles, a direct consequence of the electron-donating methoxymethoxy group. DFT can also be used to model the transition states of reaction mechanisms, providing energetic data that helps elucidate the most favorable reaction pathways. nih.gov

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique that provides a visual representation of the charge distribution within a molecule. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electron density and are susceptible to electrophilic attack. mdpi.com Conversely, regions of positive electrostatic potential, colored blue, denote a deficiency of electrons and are prone to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would be expected to show:

Negative Potential (Red/Yellow): The most electron-rich areas would be located around the oxygen atoms of both the aldehyde and the methoxymethoxy groups. Importantly, negative potential would also be concentrated on the aromatic ring at the ortho and para positions (2, 4, and 6) relative to the electron-donating methoxymethoxy group. This visual evidence supports the role of the methoxymethoxy group as an ortho, para-director for electrophilic substitution.

Positive Potential (Blue): Electron-deficient regions would be found around the hydrogen atoms. A significant region of positive potential would be located near the carbonyl carbon of the aldehyde group, confirming its electrophilic character.

Thus, MEP analysis serves as a valuable tool for predicting and rationalizing the sites of chemical reactivity, complementing the insights gained from classical resonance theory and DFT orbital analysis. mdpi.com

HOMO-LUMO Energy Gap and Chemical Hardness/Softness Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap is indicative of a more reactive molecule, as the energy required for electronic transitions is lower, facilitating reactions. For aromatic aldehydes, the electronic properties of the substituents on the benzene ring significantly influence the HOMO-LUMO gap.

From the HOMO and LUMO energy levels, several key chemical reactivity descriptors can be calculated, including chemical hardness (η) and softness (S). Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," implying it is less reactive. Chemical softness is the reciprocal of hardness, and a "soft" molecule, with a small HOMO-LUMO gap, is more reactive.

The following table outlines the relationships between these parameters:

| Parameter | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

Note: Specific calculated values for this compound are not available.

Investigation of Non-Linear Optical Properties through Dipole Moment and Polarizability

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is determined by its molecular structure and electronic properties, particularly its dipole moment (μ) and polarizability (α).

The dipole moment is a measure of the separation of positive and negative charges within a molecule. A large dipole moment can contribute to a significant NLO response, as it indicates an asymmetric charge distribution that can be easily perturbed by an external electric field.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with high polarizability are more likely to exhibit significant NLO effects. The presence of π-conjugated systems and electron-donating and -accepting groups in a molecule can enhance its polarizability. In this compound, the benzene ring provides a π-conjugated system, while the methoxymethoxy and aldehyde groups act as electron-donating and electron-withdrawing groups, respectively. This combination can lead to intramolecular charge transfer, which is a key factor for NLO activity.

Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the dipole moment and polarizability of molecules to predict their NLO properties.

The following table summarizes these properties and their relevance to NLO activity:

| Parameter | Description | Relevance to NLO Properties |

| Dipole Moment (μ) | A measure of the overall polarity of a molecule. | A large dipole moment can enhance the second-order NLO response. |

| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field. | High polarizability is a prerequisite for significant NLO activity. |

Note: Specific calculated values for this compound are not available.

Applications in Advanced Organic Synthesis and Natural Product Chemistry

Building Block for Complex Organic Molecules

As a member of the aromatic aldehyde class of compounds, 3-(Methoxymethoxy)benzaldehyde serves as a crucial building block in the synthesis of more complex molecules. Its utility stems from the ability to undergo transformations at the aldehyde position—such as oxidations, reductions, and carbon-carbon bond-forming reactions—while the MOM-protected hydroxyl group remains inert. This protected phenol (B47542) can be deprotected later in a synthetic sequence under specific acidic conditions to reveal the free hydroxyl group, adding another layer of molecular complexity.

In the fragrance and flavor industries, substituted benzaldehydes are fundamental components responsible for a variety of scents and tastes, particularly those with sweet, almond-like, and cherry notes. smolecule.com While this compound itself is not typically used as a final fragrance or flavor compound, it functions as a key intermediate. Its role is primarily as a protected precursor to 3-hydroxybenzaldehyde. The methoxymethyl group provides stability during synthetic modifications on other parts of the molecule. Once the desired structure is achieved, this protecting group can be removed to yield the final phenolic compound, which may possess the desired aromatic properties. A closely related compound, 4-Methoxy-3-(methoxymethoxy)benzaldehyde, is employed in the fragrance and flavor industry for its pleasant odor and aromatic properties, illustrating the utility of this class of protected benzaldehydes in the field. guidechem.com

Substituted benzaldehydes represent an important class of intermediates in the synthesis of agrochemicals, including pesticides and herbicides. The molecular frameworks for these products are often complex and require precise assembly from versatile building blocks. As a bifunctional molecule, this compound provides a scaffold that can be elaborated into more complex structures necessary for biological activity. The aldehyde can be converted into other functional groups, and the protected hydroxyl allows for selective reactions, making it a valuable precursor in the development of new agrochemical agents.

The production of specialty and fine chemicals involves the synthesis of complex, pure substances that are often manufactured in smaller quantities for specific, high-value applications, including pharmaceuticals and advanced materials. This compound is a valuable intermediate in this sector, often used in custom synthesis and research and development. wikipedia.org Its utility lies in its role as a starting material for creating intricate molecular architectures. For instance, other substituted benzaldehydes, such as 3,4,5-trimethoxybenzaldehyde, are known intermediates in the synthesis of pharmaceuticals like trimethoprim. google.com This highlights the importance of the benzaldehyde (B42025) scaffold, with specific substitution patterns, in constructing medicinally relevant molecules.

Intermediate in Natural Product Total Synthesis

The total synthesis of natural products is a significant area of organic chemistry that aims to construct complex molecules found in nature from simpler, commercially available starting materials. In this context, this compound and its derivatives serve as crucial intermediates, particularly in the synthesis of flavonoids, a class of polyphenolic natural products with diverse biological activities. The methoxymethyl protecting group is essential for masking reactive phenolic hydroxyls during key bond-forming steps.

Flavanones are a subclass of flavonoids, and their synthesis often proceeds through a chalcone (B49325) intermediate. This chalcone is typically formed via a base-catalyzed Aldol (B89426) or Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. nbinno.com In the synthesis of complex flavanones, protecting groups are necessary to prevent unwanted side reactions.

A specific example is found in the synthesis of flavanone-based sweet taste modulators. nbinno.com In this process, a methoxymethoxy-substituted benzaldehyde derivative is condensed with a substituted acetophenone to form a protected chalcone, which is subsequently cyclized and deprotected. The use of a methoxymethoxy-protected benzaldehyde is critical for the success of the condensation reaction.

Table 1: Synthesis of a Flavanone (B1672756) Intermediate via Aldol Condensation

| Step | Reactant A | Reactant B | Reagents | Product | Role of Methoxymethoxy Group |

| Aldol Condensation | 1-(2-hydroxy-6-(methoxymethoxy)phenyl)ethanone | 4-methoxy-3-(methoxymethoxy)benzaldehyde | Potassium Hydroxide (KOH), Ethanol | Chalcone Intermediate A | Protects the phenolic hydroxyl on the benzaldehyde from interfering with the base-catalyzed condensation. |

| Cyclization & Deprotection | Chalcone Intermediate A | N/A | Hydrochloric Acid (HCl), Methanol (B129727) | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one | The acidic conditions simultaneously catalyze the cyclization of the chalcone to the flavanone skeleton and remove the methoxymethyl protecting groups to yield the final product. nbinno.com |

This synthetic strategy demonstrates the essential role of methoxymethoxy-protected benzaldehydes in constructing the flavanone core. nbinno.com The general approach involves the condensation of a ketone with various substituted benzaldehydes to give chalcones, which are then cyclized to afford flavanones. google.comsapphirebioscience.com

Isoflavonoids are another major class of flavonoids characterized by a 3-phenylchroman-4-one backbone. Their synthesis is a complex process that often involves multiple steps where careful control of reactivity is required. Key synthetic strategies include the deoxybenzoin (B349326) route and modern cross-coupling reactions, such as the Suzuki-Miyaura coupling.

In these multi-step syntheses, this compound can serve as a valuable precursor for the "B-ring" of the isoflavonoid (B1168493) structure. The methoxymethyl group protects the C3'-hydroxyl functionality while the aldehyde is transformed into a group suitable for coupling or cyclization. For example, the aldehyde could be oxidized to a carboxylic acid, reduced to an alcohol to form a benzyl (B1604629) halide, or used to construct a deoxybenzoin intermediate. After the core isoflavonoid skeleton is assembled, the MOM group can be selectively removed in one of the final steps to reveal the natural product. This strategic use of a protected benzaldehyde is crucial for achieving the total synthesis of complex, hydroxylated isoflavonoids.

Synthetic Approaches to Acetylenic Natural Products

Acetylenic natural products are a diverse class of compounds characterized by the presence of one or more carbon-carbon triple bonds. The Sonogashira coupling is a cornerstone reaction in the synthesis of these molecules, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.

The application of this compound in the synthesis of acetylenic natural products would typically require its conversion into an aryl halide derivative. For example, bromination or iodination of the aromatic ring of this compound would furnish the necessary precursor for a Sonogashira coupling reaction. This halogenated derivative could then be coupled with a variety of terminal alkynes, allowing for the introduction of the acetylenic moiety. The aldehyde group can be carried through the coupling reaction and then be used for further transformations, such as chain extension or the formation of other functional groups present in the target natural product. The methoxymethyl ether provides robust protection for the phenolic hydroxyl group under the conditions of the Sonogashira coupling and can be selectively removed later in the synthetic sequence.

Synthesis of Biologically Active Molecules

The structural features of this compound make it an attractive starting material for the synthesis of a range of biologically active molecules. The aldehyde can be readily transformed into a variety of functional groups, and the MOM-protected phenol allows for late-stage deprotection to reveal a free hydroxyl group, which is often crucial for biological activity.

Precursor to Potential Anticancer Agents

Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization. Its structure features a cis-stilbene (B147466) core with specific methoxy (B1213986) and hydroxyl substitutions on the two aromatic rings. Numerous analogues of Combretastatin A-4 have been synthesized in an effort to improve its pharmacological profile.

While many syntheses of Combretastatin A-4 analogues start from 3,4,5-trimethoxybenzaldehyde, a plausible synthetic route can be designed utilizing a derivative of this compound. For instance, the deprotected form, 3-hydroxy-4-methoxybenzaldehyde, could serve as a key building block for the B-ring of Combretastatin A-4 analogues. A Wittig reaction between a suitable phosphonium (B103445) salt derived from a 3,4,5-trimethoxyphenyl precursor and 3-hydroxy-4-methoxybenzaldehyde would lead to the stilbene (B7821643) core. The resulting hydroxyl group could then be further modified or left as is, depending on the desired analogue. The use of the MOM-protected version, this compound, would allow for the introduction of the stilbene linkage prior to the unmasking of the phenolic hydroxyl group.

Development of Antimicrobial and Antifungal Compounds

Chalcones, which are α,β-unsaturated ketones, are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial and antifungal properties. nih.govresearchgate.netnih.govrjlbpcs.comnih.govrasayanjournal.co.inymerdigital.com The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone.

This compound can be employed as the aldehyde component in the Claisen-Schmidt condensation to generate a variety of chalcone derivatives. researchgate.netrjlbpcs.comnijophasr.net Reaction with different substituted acetophenones would yield a library of chalcones with the 3-(methoxymethoxy)phenyl moiety. These chalcones can then be screened for their antimicrobial and antifungal activities. The presence of the methoxymethyl group can influence the lipophilicity and steric properties of the molecule, which in turn can affect its biological activity. Furthermore, the MOM group can be removed to provide the corresponding 3-hydroxy-substituted chalcones, which can also be evaluated for their antimicrobial and antifungal properties.

| Compound | Starting Aldehyde | Starting Ketone | Resulting Chalcone Structure | Observed Antimicrobial Activity |

|---|---|---|---|---|

| 1 | This compound | Acetophenone | 1-phenyl-3-(3-(methoxymethoxy)phenyl)prop-2-en-1-one | To be determined |

| 2 | This compound | 4'-Methylacetophenone | 1-(p-tolyl)-3-(3-(methoxymethoxy)phenyl)prop-2-en-1-one | To be determined |

| 3 | This compound | 4'-Chloroacetophenone | 1-(4-chlorophenyl)-3-(3-(methoxymethoxy)phenyl)prop-2-en-1-one | To be determined |

Modulation of Inflammatory Pathways

Inflammation is a complex biological response implicated in a variety of diseases. The search for new anti-inflammatory agents is an active area of research. Phthalides are a class of compounds that have shown promise as anti-inflammatory agents. researchgate.netsci-hub.senih.govnih.gov

The synthesis of 3-arylphthalide derivatives has been achieved through a dehydrative coupling reaction between 3-hydroxyphthalide and various arene rings. nih.govnih.gov this compound, after appropriate functionalization, could serve as the arene component in this reaction. For example, conversion of the aldehyde to a group that can participate in an electrophilic aromatic substitution reaction would allow for its coupling with 3-hydroxyphthalide. The resulting 3-(methoxymethoxyphenyl)phthalide derivative could then be evaluated for its anti-inflammatory properties. The ability to deprotect the MOM group to reveal the free phenol provides an additional avenue for structural modification and optimization of anti-inflammatory activity.

Development of pH-Sensitive Prodrugs

Prodrugs are inactive compounds that are converted into their active form in the body. One strategy for targeted drug delivery is the design of pH-sensitive prodrugs that release the active drug in the acidic microenvironment of tumors or inflamed tissues. Self-immolative linkers are often employed in these systems, which cleave under specific conditions to release the drug.

Derivatization Strategies for Analytical and Synthetic Applications

In the field of mass spectrometry (MS), the analysis of relatively small, neutral molecules such as this compound can sometimes be challenging due to their potential for poor ionization efficiency and the generation of fragment ions that are not structurally informative. Chemical derivatization is a powerful strategy employed to overcome these limitations by introducing a functional group that enhances the analyte's ionization efficiency and directs its fragmentation pattern, thereby improving the sensitivity and specificity of the MS analysis.

For aldehydes, including aromatic aldehydes like this compound, a common derivatization approach involves the reaction of the carbonyl group with reagents that introduce a readily ionizable moiety. These strategies are particularly useful in liquid chromatography-mass spectrometry (LC-MS) analyses.

One widely used class of derivatizing agents for aldehydes are those containing a hydrazine (B178648) or an amine functional group. These reagents react with the aldehyde to form a stable hydrazone or imine, respectively. By selecting a derivatizing agent that contains a permanently charged group or a group that is easily protonated, the ionization efficiency of the resulting derivative in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry can be significantly increased.

For instance, reagents such as Girard's reagents (Girard's T and Girard's P) possess a quaternary ammonium (B1175870) group, which imparts a permanent positive charge to the aldehyde derivative. This pre-charged nature of the derivative leads to a substantial enhancement of the signal in positive-ion ESI-MS. Another strategy is to use reagents that contain a tertiary amine, which is readily protonated in the acidic mobile phases typically used in reversed-phase LC-MS, leading to a stronger signal.

The table below summarizes some common derivatization reactions applicable to aldehydes for enhanced MS detection, which could be hypothetically applied to this compound.

| Derivatizing Agent | Reactive Functional Group | Resulting Derivative | Purpose of Derivatization |

| Girard's Reagent T | Quaternary ammonium hydrazide | Hydrazone with a permanent positive charge | Significant signal enhancement in positive-ion ESI-MS |

| 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | Hydrazine | Hydrazone | Introduction of a chromophore for UV detection and enhanced ionization in APCI-MS |

| Dansylhydrazine | Hydrazine | Hydrazone | Introduction of a fluorescent tag and a readily ionizable group |

| N-Methyl-4-hydrazinopyridinium iodide | Hydrazine with a pyridinium (B92312) salt | Hydrazone with a permanent positive charge | Improved ionization efficiency in ESI-MS |

These derivatization strategies not only enhance the signal intensity but can also improve the specificity of the analysis. By using tandem mass spectrometry (MS/MS), the fragmentation of the derivatized aldehyde can be studied. Often, the derivatizing group is designed to produce a characteristic fragment ion upon collision-induced dissociation (CID), which can be used for selective screening and quantification of aldehydes in complex matrices.

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of compounds in a mixture. The chromatographic behavior of this compound is primarily governed by its polarity, which is influenced by the aldehyde, ether, and aromatic functionalities. In standard reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, the retention time of the compound can be readily modulated by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

While direct analysis of this compound by HPLC is feasible, derivatization can be employed to enhance its chromatographic properties and detection. Functionalization of the aldehyde group can alter the polarity of the molecule, which can be advantageous for several reasons:

Improved Resolution: In complex mixtures containing multiple isomers or structurally related compounds, derivatization can enhance the subtle differences in their physicochemical properties, leading to better chromatographic resolution.

Enhanced Detectability: By introducing a chromophore or fluorophore, the sensitivity of UV-Vis or fluorescence detection can be significantly improved.

Tailored Retention: Derivatization can be used to either increase or decrease the retention of the analyte on a particular column, allowing for better separation from interfering matrix components.

A common derivatization strategy for aldehydes in the context of HPLC is the reaction with 2,4-dinitrophenylhydrazine (DNPH). This reaction produces a stable, yellow-to-orange 2,4-dinitrophenylhydrazone derivative. The introduction of the dinitrophenyl group has two major benefits for HPLC analysis:

It significantly increases the molar absorptivity of the derivative in the UV-visible region, leading to much lower detection limits.

The increased hydrophobicity of the DNPH derivative results in longer retention times on reversed-phase columns, which can be beneficial for separating it from more polar, early-eluting interferences.

The table below outlines a typical HPLC method that could be applied to the analysis of this compound, both directly and after derivatization.

| Analytical Method | Stationary Phase | Mobile Phase | Detection |

| Direct Analysis | C18 (Reversed-Phase) | Acetonitrile/Water gradient | UV-Vis (approx. 254 nm) |

| After DNPH Derivatization | C18 (Reversed-Phase) | Acetonitrile/Water gradient | UV-Vis (approx. 360 nm) |

Furthermore, for the separation of chiral compounds or the resolution of enantiomers, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral HPLC column. While this compound itself is achiral, this principle is crucial in the analysis of chiral aldehydes and could be relevant in the analysis of reaction mixtures where it is used as a reagent.

Spectroscopic Characterization and Structural Elucidation in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the environment of hydrogen atoms within the molecule.

Proton NMR (¹H NMR) for Structural Confirmation and Purity Assessment

Proton NMR (¹H NMR) spectroscopy for 3-(Methoxymethoxy)benzaldehyde provides critical information for structural confirmation and is a primary method for assessing sample purity. The spectrum is characterized by distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the methoxymethyl ether group.

The aldehydic proton is typically the most deshielded proton in the molecule, appearing as a singlet in the downfield region of the spectrum, generally between 9.8 and 10.0 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.

The protons of the benzene (B151609) ring appear in the aromatic region, typically between 7.0 and 7.8 ppm. The substitution pattern on the ring dictates the multiplicity of these signals. For this compound, one would expect a complex splitting pattern due to the different electronic environments of the four aromatic protons.

The methoxymethyl ether group gives rise to two distinct singlets. The methylene (B1212753) protons (O-CH₂-O) are expected to resonate around 5.2 ppm, while the methyl protons (O-CH₃) will appear further upfield, typically around 3.5 ppm. The integration of these signals should correspond to a 1:4:2:3 ratio for the aldehyde, aromatic, methylene, and methyl protons, respectively, confirming the structure of the molecule. The sharpness and singularity of these peaks are also indicative of the compound's purity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~9.9 | Singlet |

| Aromatic (Ar-H) | ~7.2 - 7.6 | Multiplet |

| Methylene (-O-CH₂-O-) | ~5.2 | Singlet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield, typically in the range of 190-195 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon atom attached to the aldehyde group (C1) and the carbon atom attached to the methoxymethyl ether group (C3) will have distinct chemical shifts from the other aromatic carbons due to the electronic effects of the substituents.

The carbon of the methylene group (O-CH₂-O) is expected to appear around 94 ppm, while the methyl carbon (O-CH₃) will be the most shielded, resonating upfield at approximately 56 ppm. The number of distinct signals in the ¹³C NMR spectrum confirms the asymmetry of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Aldehyde (-CHO) | ~192 |

| Aromatic (C-O) | ~158 |

| Aromatic (C-CHO) | ~137 |

| Aromatic (C-H) | ~115-130 |

| Methylene (-O-CH₂-O-) | ~94 |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignments

While ¹H and ¹³C NMR provide foundational data, complex structural assignments and the unambiguous correlation of proton and carbon signals are often achieved using two-dimensional (2D) NMR techniques.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, helping to assign the connectivity of the protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic ring, the methylene, and the methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For this compound, HMBC would be crucial in confirming the position of the substituents on the aromatic ring. For example, correlations would be expected between the aldehydic proton and the aromatic carbons C2 and C6, and between the methylene protons and the aromatic carbon C3.

While specific experimental data for these advanced techniques on this compound is not widely published, their application is a standard procedure in the thorough structural elucidation of novel or complex organic molecules.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Key Functional Groups (e.g., Aldehyde C=O, C-O-C ether)

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent feature is the strong absorption band due to the stretching vibration of the aldehyde carbonyl group (C=O). This peak is typically observed in the range of 1680-1715 cm⁻¹. The conjugation of the aldehyde group with the aromatic ring is expected to shift this absorption to a lower wavenumber.

The presence of the methoxymethyl ether group is confirmed by the C-O-C stretching vibrations. Asymmetric and symmetric stretching of the ether linkages will result in strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Specifically, the aryl-alkyl ether and the acetal (B89532) linkages will have characteristic bands in this region.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aldehydic C-H stretch typically appears as two weak bands around 2720 and 2820 cm⁻¹. Aromatic C=C stretching vibrations will be observed as a series of absorptions between 1450 and 1600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | ~1700 |

| Aromatic C-H | Stretch | ~3050 |

| Aldehyde C-H | Stretch | ~2820, ~2720 |

| Ether C-O-C | Stretch | ~1050-1250 |

Vibrational Analysis in Conjunction with Computational Studies

For a more in-depth understanding of the vibrational modes, experimental IR data can be complemented by computational studies. Density Functional Theory (DFT) calculations, for instance, can be used to predict the vibrational frequencies of this compound. By comparing the calculated spectrum with the experimental one, a detailed and accurate assignment of each absorption band to a specific molecular vibration can be achieved. This combined approach can help to resolve ambiguities in the experimental spectrum and provide a more complete picture of the molecule's vibrational properties. Such studies have been performed on related benzaldehyde (B42025) derivatives to provide detailed assignments of their vibrational spectra.

Mass Spectrometry (MS)

Mass spectrometry serves as a cornerstone technique for the molecular characterization of this compound, enabling precise mass determination, purity assessment, and identification, often enhanced by chemical derivatization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is indispensable for confirming the elemental composition of a molecule by providing its exact mass with a high degree of accuracy. For this compound, with a molecular formula of C₉H₁₀O₃, the theoretical exact mass is a critical parameter for its unambiguous identification. This precise measurement helps to distinguish the compound from other isomers or molecules with the same nominal mass.

The experimentally determined exact mass is compared against the calculated value, and a small mass error, typically in the parts-per-million (ppm) range, validates the assigned molecular formula. According to data available in the PubChem database, the exact mass of this compound has been computed to be 166.062994177 Da. nih.gov This value serves as a benchmark for experimental verification in research settings.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀O₃ | nih.gov |

| Molecular Weight | 166.17 g/mol | nih.gov |

| Exact Mass | 166.062994177 Da | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

LC/MS Applications for Product Identification and Purity

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used analytical technique for separating, identifying, and quantifying individual components within a mixture. sigmaaldrich.com For this compound, LC-MS is instrumental in assessing the purity of a synthesized batch or for identifying it as a product in a chemical reaction. researchgate.netnih.gov

In a typical LC-MS workflow, the sample is first passed through a liquid chromatography column, which separates this compound from impurities, starting materials, or other byproducts. The separated components then enter the mass spectrometer, which ionizes the molecules and detects them based on their mass-to-charge ratio. This provides a mass chromatogram that can confirm the presence and purity of the target compound. The high sensitivity and selectivity of LC-MS/MS (tandem mass spectrometry) make it particularly suitable for detecting even trace-level impurities. nih.gov

Derivatization for Improved Ionization and Detection in MS

The efficiency of ionization, particularly with electrospray ionization (ESI), can be low for neutral molecules like aldehydes. To overcome this limitation and enhance detection sensitivity in mass spectrometry, chemical derivatization is often employed. researchgate.net This process involves reacting the analyte with a specialized reagent to introduce a functional group that is more readily ionized, such as a quaternary ammonium (B1175870) group for positive-ion mode ESI. acs.orgnih.gov

For aldehydes, a common derivatization strategy involves reaction with hydrazine-based reagents. researchgate.net Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or dansyl hydrazine (B178648) react with the carbonyl group of the aldehyde to form a stable hydrazone derivative. ddtjournal.com These derivatives often exhibit significantly improved ionization efficiency, leading to lower limits of detection. researchgate.net Novel, tailor-made derivatization agents are continuously being developed to offer high sensitivity and selectivity for aldehydes in various matrices. acs.orgnih.gov This approach would be highly beneficial for the trace-level quantification of this compound in complex samples.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, extensive research on substituted benzaldehyde derivatives provides a robust framework for predicting its solid-state characteristics. rsc.orgnih.gov X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal, revealing details about molecular conformation and the non-covalent interactions that dictate the crystal packing. wikipedia.orgnih.gov

Analysis of Molecular Conformation and Intermolecular Interactions

The molecular conformation of this compound in the solid state is expected to be largely influenced by the planarity of the benzene ring and the orientation of its substituents. The aldehyde and methoxymethoxy groups will adopt specific conformations to minimize steric hindrance and maximize favorable intermolecular interactions.

The crystal structures of numerous benzaldehyde derivatives have been determined, revealing that their supramolecular networks are established and strengthened by a variety of intermolecular interactions. rsc.orgnih.gov These include weak C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking. rsc.orgnih.gov The carbonyl group's oxygen and the ether oxygens of the methoxymethoxy group in this compound are expected to act as key hydrogen bond acceptors. These interactions, though individually weak, collectively play a crucial role in the formation of stable molecular assemblies. nih.gov

Elucidation of Crystal Packing and Hydrogen Bonding Networks

The packing of molecules in a crystal is governed by the drive to achieve maximum stability, which is realized through a network of intermolecular interactions. For substituted benzaldehydes, an interplay of C–H⋯O hydrogen bonds and π–π stacking interactions often facilitates the formation of complex, multi-dimensional supramolecular networks. rsc.orgnih.gov

| Interaction Type | Potential Donor | Potential Acceptor | Role in Crystal Packing |

|---|---|---|---|